molecular formula C8H8ClF B8029316 1-Chloro-4-fluoro-2,3-dimethylbenzene

1-Chloro-4-fluoro-2,3-dimethylbenzene

Cat. No.: B8029316
M. Wt: 158.60 g/mol
InChI Key: DWJIPWYZOSZOIZ-UHFFFAOYSA-N
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Description

1-Chloro-4-fluoro-2,3-dimethylbenzene is an organic compound belonging to the class of halogenated aromatic hydrocarbons It is characterized by the presence of chlorine and fluorine atoms attached to a benzene ring, along with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-fluoro-2,3-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination and fluorination of 2,3-dimethylbenzene (xylene) under controlled conditions. The reaction typically requires the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the substitution reactions .

Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes often include the initial halogenation of xylene derivatives followed by purification steps to isolate the desired product. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-fluoro-2,3-dimethylbenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, where electrophiles replace hydrogen atoms on the benzene ring.

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to remove halogen atoms, yielding simpler hydrocarbons.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as chlorine (Cl2), bromine (Br2), and sulfuric acid (H2SO4) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Major Products Formed:

Scientific Research Applications

1-Chloro-4-fluoro-2,3-dimethylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-chloro-4-fluoro-2,3-dimethylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The presence of electron-withdrawing halogen atoms makes the benzene ring more susceptible to nucleophilic attack, facilitating various chemical transformations. The pathways involved include the formation of intermediate carbocations and subsequent stabilization through resonance .

Comparison with Similar Compounds

  • 1-Chloro-2-fluoro-4-methylbenzene
  • 1-Chloro-3-fluoro-2,4-dimethylbenzene
  • 1-Fluoro-2,3-dimethylbenzene

Uniqueness: 1-Chloro-4-fluoro-2,3-dimethylbenzene is unique due to the specific positioning of its substituents, which influences its reactivity and chemical behavior. The combination of chlorine and fluorine atoms, along with two methyl groups, imparts distinct electronic and steric effects, making it a valuable compound for targeted chemical synthesis and research .

Properties

IUPAC Name

1-chloro-4-fluoro-2,3-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF/c1-5-6(2)8(10)4-3-7(5)9/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWJIPWYZOSZOIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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